N-(2-Ethylhexyl)-2-nitroaniline
Description
Structure
3D Structure
Properties
CAS No. |
85117-98-2 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-2-nitroaniline |
InChI |
InChI=1S/C14H22N2O2/c1-3-5-8-12(4-2)11-15-13-9-6-7-10-14(13)16(17)18/h6-7,9-10,12,15H,3-5,8,11H2,1-2H3 |
InChI Key |
YFGJRQXFOUTWBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of N 2 Ethylhexyl 2 Nitroaniline
Advanced Synthetic Routes for N-Alkylation of 2-Nitroaniline (B44862) with 2-Ethylhexanol Derivatives
The direct attachment of the bulky 2-ethylhexyl group to the nitrogen atom of 2-nitroaniline presents a significant synthetic challenge. Researchers have explored various strategies to achieve this transformation efficiently.
Direct N-alkylation of 2-nitroaniline can be attempted using 2-ethylhexyl halides (e.g., bromide or chloride) or 2-ethylhexanol. The reaction with alkyl halides typically proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed.
However, the direct alkylation of anilines, particularly with sterically hindered secondary alkyl halides like 2-ethylhexyl bromide, can be challenging and may lead to low yields or require harsh reaction conditions.
A more modern and efficient approach involves the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents. nih.gov In this method, a metal catalyst temporarily dehydrogenates the alcohol to form an aldehyde in situ. nih.gov This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal hydride species generated in the initial dehydrogenation step. nih.govmdpi.com This process is highly atom-economical as the only byproduct is water. mdpi.com
Various transition metal catalysts have been developed to facilitate the N-alkylation of amines with alcohols. Ruthenium and iridium-based catalysts are among the most effective for this transformation. nih.gov For instance, commercially available ruthenium complexes have been shown to catalyze the N-alkylation of a wide range of aromatic primary amines with primary alcohols, yielding the corresponding secondary amines in high yields under mild conditions. nih.govrsc.org
Zinc-based catalysts have also been explored for the N-alkylation of aromatic amines with alcohols. researchgate.net These systems offer a more economical and environmentally friendly alternative to precious metal catalysts. For example, a zinc-catalyzed N-alkylation reaction of aromatic amines with aliphatic alcohols has been reported to furnish monoalkylated products in good to excellent yields. researchgate.net
The general mechanism for the borrowing hydrogen strategy is depicted below:
Oxidation: The alcohol is oxidized by the metal catalyst to form an aldehyde and a metal hydride species.
Condensation: The in-situ generated aldehyde reacts with the amine to form an imine intermediate.
Reduction: The imine is then reduced by the metal hydride to yield the N-alkylated amine, regenerating the active catalyst.
| Catalyst System | Alkylating Agent | Key Features | Reference |
|---|---|---|---|
| Ruthenium Complexes | Primary Alcohols | High efficiency, mild reaction conditions, broad substrate scope. | nih.govrsc.org |
| Iridium Complexes | Primary Alcohols | Effective for hydrogen autotransfer reactions. | nih.gov |
| Zinc Catalysts (e.g., Zn(NO₃)₂·6H₂O) | Aliphatic and Aromatic Alcohols | Economical, environmentally benign alternative to precious metals. | researchgate.net |
| Palladium on Carbon (Pd/C) | Aldehydes (with in-situ hydrogen donor) | Facile, economical, and environmentally friendly for reductive amination. | jocpr.com |
Regioselective Nitration Approaches in the Synthesis of Related Aniline (B41778) Precursors
The synthesis of 2-nitroaniline, a key precursor, requires the controlled nitration of aniline. Direct nitration of aniline with mixed acids (a mixture of concentrated nitric acid and sulfuric acid) is often problematic, leading to a mixture of ortho, meta, and para isomers, as well as oxidation byproducts. study.comquora.com In the strongly acidic medium, the amino group of aniline is protonated to form the anilinium ion, which is a meta-directing group. quora.comallen.in This results in a significant amount of m-nitroaniline. study.comshaalaa.com
To achieve selective ortho-nitration, various strategies have been developed. These methods often involve modifying the reaction conditions or using specific nitrating agents.
Recent advancements have focused on using metal nitrates as both the nitro source and promoter, offering milder and more selective alternatives to traditional mixed-acid nitration. For example, an efficient iron(III) nitrate-promoted ortho-nitration of aniline derivatives has been developed. rsc.org This reaction is believed to proceed through a nitrogen dioxide radical intermediate generated from the thermal decomposition of iron(III) nitrate. rsc.org
Another approach utilizes ceric ammonium nitrate (CAN) as a nitrating agent for the regioselective ortho-nitration of aniline carbamates under mild and neutral conditions. researchgate.net This method provides exclusively ortho-nitrated products in good to excellent yields with tolerance for a wide range of functional groups. researchgate.net Bismuth nitrate pentahydrate in the presence of acetic anhydride has also been shown to be an effective and regioselective nitrating agent for anilines, favoring the formation of the ortho derivative. ingentaconnect.com
| Nitrating System | Substrate | Key Outcome | Reference |
|---|---|---|---|
| Fe(NO₃)₃·9H₂O | Aniline Derivatives | High regioselectivity for ortho-nitration. | rsc.org |
| Ceric Ammonium Nitrate (CAN) | Aniline Carbamates | Exclusively ortho-nitration products in good to excellent yields. | researchgate.net |
| Bi(NO₃)₃·5H₂O / Acetic Anhydride | Substituted Anilines | Effective and regioselective for ortho-nitration. | ingentaconnect.com |
A widely employed strategy to control the nitration of aniline and favor the formation of a specific isomer is the use of a protecting group for the amino function. study.commissouri.edu The high reactivity of the amino group can lead to oxidation and the formation of undesired byproducts during nitration. missouri.edu
Acetylation of the amino group with acetic anhydride to form acetanilide is a common protection strategy. doubtnut.comhopemaxchem.com The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, which helps to prevent over-nitration. hopemaxchem.com The bulkiness of the acetyl group can also sterically hinder the ortho positions, leading to a higher proportion of the para-nitro product. quora.com After the nitration step, the acetyl group can be easily removed by hydrolysis to yield the desired nitroaniline. doubtnut.comrsc.org
This multi-step sequence of protection, nitration, and deprotection allows for a more controlled synthesis of specific nitroaniline isomers. rsc.orgmagritek.com
Amination Reactions Utilizing 2-Nitrochlorobenzene and its Derivatives
An alternative and commercially significant route to N-substituted 2-nitroanilines involves the nucleophilic aromatic substitution (SNAr) reaction of 2-nitrochlorobenzene with an appropriate amine. wikipedia.orgnih.gov The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack. libretexts.orgck12.org
The reaction of 2-nitrochlorobenzene with 2-ethylhexylamine would directly yield N-(2-Ethylhexyl)-2-nitroaniline. This reaction is typically carried out at elevated temperatures and sometimes under pressure. chemicalbook.comgoogle.com The mechanism involves the addition of the amine nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring and gives the final product. libretexts.org
Exploration of Novel Precursor Compounds for this compound Synthesis
The conventional synthesis of this compound typically proceeds through the reaction of 2-nitroaniline with a 2-ethylhexyl halide. Therefore, innovations in the synthesis of the crucial 2-nitroaniline intermediate are of primary importance. Traditionally, 2-nitroaniline is produced via the nitration of aniline. However, this method presents challenges, such as the formation of unwanted by-products like 2,4-dinitroaniline and 2,4,6-trinitroaniline due to over-nitration. hopemaxchem.com To circumvent this, the amino group of aniline is often protected, commonly by acetylation to form acetanilide, before nitration. hopemaxchem.com
Recent research has explored alternative precursors to aniline for the synthesis of 2-nitroaniline, which could offer more controlled reaction pathways and selectivity. hopemaxchem.com These novel precursors, while often more complex and expensive, provide alternative synthetic routes that may be advantageous in specific applications. hopemaxchem.com
Some potential alternative precursors for the synthesis of the 2-nitroaniline moiety include:
N,O-Bis(trimethylsilyl)acetamide: This silylating agent can be used to protect functional groups. hopemaxchem.com By masking reactive sites on the aromatic ring or the amino group, it allows for more controlled nitration. The silyl groups can be removed post-nitration to yield the desired 2-nitroaniline product. hopemaxchem.com
m-Phenylenediamine: Synthesis from m-phenylenediamine would require selective nitration and subsequent transformation of one of the amino groups. hopemaxchem.com This pathway demands precise control over reaction conditions to achieve the desired selectivity. hopemaxchem.com
4-(Aminomethyl)benzoic Acid: This precursor involves a more complex, multi-step synthesis. The process would include decarboxylation to remove the carboxylic acid group, followed by the protection of the amino group, nitration, and finally de-protection to yield 2-nitroaniline. hopemaxchem.com
Another approach involves starting with a different halogenated nitroaromatic compound. For instance, 2-chloronitrobenzene can be converted to 2-nitroaniline by heating it with a significant excess of strong aqueous ammonia (B1221849) in an autoclave. chemicalbook.com
The subsequent step in the synthesis, the N-alkylation, typically uses 2-ethylhexyl bromide to introduce the ethylhexyl group onto the nitrogen atom of the 2-nitroaniline. This is analogous to synthetic procedures for other N-alkylated carbazole derivatives where N-alkylation is the final step. researchgate.net
Table 1: Comparison of Precursors for 2-Nitroaniline Synthesis
| Precursor Compound | Synthetic Pathway Overview | Potential Advantages | Potential Disadvantages |
|---|---|---|---|
| Aniline | Protection (e.g., acetylation), nitration, then de-protection. hopemaxchem.com | Readily available and relatively inexpensive starting material. hopemaxchem.com | Risk of over-nitration and formation of multiple by-products if not protected. hopemaxchem.com |
| N,O-Bis(trimethylsilyl)acetamide | Used as a protecting agent to control nitration selectivity. hopemaxchem.com | Allows for more controlled nitration reactions. hopemaxchem.com | Less common and more expensive than aniline. hopemaxchem.com |
| m-Phenylenediamine | Involves selective protection of one amino group, nitration, and further modification. hopemaxchem.com | Offers an alternative synthetic route when aniline is not suitable. hopemaxchem.com | Requires careful control of reaction conditions to ensure selectivity. hopemaxchem.com |
| 2-Chloronitrobenzene | Amination using excess aqueous ammonia under high temperature and pressure. chemicalbook.com | Directly forms the target intermediate. | Highly exothermic and potentially hazardous reaction; requires specialized equipment (autoclave). chemicalbook.com |
Optimization of Reaction Conditions and Process Parameters for Efficient Synthesis
The efficiency, yield, and purity of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include temperature, catalyst selection, solvent systems, and reaction time. Modern approaches to optimization often employ high-throughput screening and machine learning algorithms to rapidly identify the ideal conditions. beilstein-journals.org
For the nitration step, which is crucial for forming the 2-nitroaniline precursor, controlling the reaction temperature is critical to prevent the formation of undesired isomers and over-nitrated by-products. In the synthesis of the related compound 2-methyl-6-nitroaniline from 2-toluidine, a key improvement was to separate the initial acetylation and subsequent nitration into two distinct steps. researchgate.net This detachment allows for much easier control of the nitration temperature, leading to a higher purity product. researchgate.net
The choice of nitrating agent and catalyst is also paramount. While a traditional mixture of concentrated nitric and sulfuric acid is common, other systems are being explored. hopemaxchem.com For example, in the synthesis of 2-ethoxy-4-nitrophenol, a comparison of different nitration schemes concluded that Ferric nitrate was an optimal catalyst. researchgate.net
In the N-alkylation step, where 2-nitroaniline reacts with a 2-ethylhexyl source, the choice of base and solvent is critical. The reaction typically involves a strong base to deprotonate the aniline nitrogen, making it a more effective nucleophile. The reaction conditions must be optimized to favor mono-alkylation and minimize side reactions.
Table 2: Key Parameters for Optimization in N-Alkylated Nitroaniline Synthesis
| Parameter | Objective of Optimization | Examples and Research Findings |
|---|---|---|
| Temperature | To control reaction rate and minimize by-product formation (e.g., over-nitration). | Separating acetylation and nitration steps allows for easier temperature control during the nitration of 2-methylaniline. researchgate.net In amination of 2-chloronitrobenzene, the temperature is gradually increased to 180°C and held for several hours. chemicalbook.com |
| Catalyst | To increase reaction rate and selectivity. | Sulfuric acid is a common catalyst in the nitration of aniline. hopemaxchem.com Ferric nitrate has been identified as an effective catalyst for the nitration of 2-ethoxyphenol. researchgate.net |
| Solvent | To dissolve reactants and influence reaction pathways. | In the synthesis of an N-acylnitroaniline derivative, tetrahydrofuran (THF) was used as the solvent. google.com For desulfonation of 2-nitroaniline-4-sulfonic acid, the high-boiling, polar solvent sulfolane is used. chemicalbook.com |
| Reaction Time | To ensure complete conversion of starting materials while preventing product degradation or side reactions. | Optimization studies often use techniques like HPLC to monitor the reaction progress and determine the optimal duration. chemicalbook.com In one patented process, stirring times of 1-2 hours were specified for different steps. google.com |
| Reagent Stoichiometry | To maximize the yield of the desired product and minimize unreacted starting materials. | The amination of 2-chloronitrobenzene uses a tenfold molar excess of ammonia. chemicalbook.com A process for producing N-acylnitroaniline derivatives specifies using at least 1.6 moles of an alkali metal compound per mole of the nitroaniline compound. google.com |
Chemical Reactivity and Derivatization Studies of N 2 Ethylhexyl 2 Nitroaniline
Reactivity of the Aromatic Amino Group
The secondary amino group in N-(2-Ethylhexyl)-2-nitroaniline is a primary site for a range of chemical modifications. Its reactivity is modulated by the electronic effect of the ortho-nitro group and the steric hindrance imposed by the adjacent 2-ethylhexyl group.
Diazotization Reactions and Formation of Diazonium Salts
The conversion of primary aromatic amines to diazonium salts via diazotization is a cornerstone of synthetic organic chemistry. iitk.ac.inbyjus.com This reaction typically involves treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). iitk.ac.inbyjus.com For a secondary amine like this compound, the reaction proceeds differently. Instead of forming a stable diazonium salt, secondary aromatic amines react with nitrous acid to yield N-nitrosoamines.
The presence of the electron-withdrawing nitro group on the aromatic ring reduces the nucleophilicity of the amino nitrogen, which can make the reaction more challenging compared to aniline (B41778). lkouniv.ac.in The reaction is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom of the amino group then attacks the nitrosonium ion. Following deprotonation, an N-nitrosoamine is formed.
General Reaction Scheme for N-Nitrosation: R₂NH + HNO₂ → R₂N-N=O + H₂O
It is important to note that while primary aromatic amines yield diazonium salts that are valuable synthetic intermediates, the N-nitrosoamines formed from secondary amines are a class of compounds often associated with toxicological concerns. The stability and further reactivity of the resulting N-nitroso-N-(2-ethylhexyl)-2-nitroaniline would be a subject of further investigation.
Acetylation and Other N-Acylation Reactions
The amino group of this compound can undergo acylation reactions, such as acetylation, with reagents like acetyl chloride or acetic anhydride. This reaction introduces an acyl group onto the nitrogen atom, forming an amide. Similar to diazotization, the reactivity of the amino group is diminished by the electron-withdrawing nitro group. wikipedia.org However, under appropriate conditions, the reaction can proceed to yield N-acetyl-N-(2-ethylhexyl)-2-nitroaniline.
The reaction mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride ion from acetyl chloride or acetate (B1210297) ion from acetic anhydride). The presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often required to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.
Table 1: Examples of N-Acylation Reactions of Substituted Anilines
| Amine Substrate | Acylating Agent | Product | Reference |
| 2-Nitroaniline (B44862) | Acetic Anhydride | 2-Nitroacetanilide | wikipedia.org |
| p-Nitroaniline | Benzaldehyde (in the presence of an oxidizing agent) | N-(p-nitrophenyl)benzamide | rsisinternational.org |
Condensation Reactions with Aldehydes and Ketones for Schiff Base Formation
The reaction of primary amines with aldehydes and ketones to form Schiff bases, or imines, is a fundamental transformation in organic chemistry. rsisinternational.orgfud.edu.ng However, for secondary amines like this compound, the reaction with aldehydes and ketones does not typically lead to the formation of a stable Schiff base in the traditional sense. Instead, the initial adduct, an α-amino alcohol, may undergo dehydration to form an enamine if a proton is available on the α-carbon of the amine's alkyl group.
Alternatively, under forcing conditions, condensation reactions can occur, but the products are structurally distinct from classical Schiff bases. Research on the condensation of various substituted anilines with aldehydes has shown the formation of a wide array of products. fud.edu.ngisca.inekb.eg For instance, the condensation of 2-nitroaniline with 2-hydroxy-1-naphthaldehyde (B42665) yields a Schiff base ligand. fud.edu.ng While this involves a primary amine, it highlights the reactivity of the nitroaniline scaffold.
The reaction of this compound with an aldehyde would likely require acid or base catalysis and heating. rsisinternational.org The steric bulk of the 2-ethylhexyl group could also significantly influence the reaction rate and the equilibrium position of the condensation.
Mechanistic Investigations of Nitrosative N-Dealkylation
The N-dealkylation of N,N-dialkyl aromatic amines by nitrosating agents is a reaction of significant mechanistic interest. psu.edursc.org Studies on compounds structurally related to this compound have revealed that the regioselectivity of dealkylation (i.e., which alkyl group is removed) is dependent on the reaction conditions, particularly the acidity. rsc.org
At lower acidities (pH 2 and above), demethylation is often favored over deethylation in N-ethyl-N-methylanilines. rsc.org However, at higher acidities, deethylation can become the predominant pathway. rsc.org This change in regioselectivity is attributed to a shift in the reaction mechanism.
The proposed mechanism at high acidity involves the oxidation of the amine to a radical cation by the nitrosonium ion (NO⁺). rsc.org This is followed by the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen by nitrogen dioxide (NO₂), forming an iminium ion. The iminium ion is then hydrolyzed to yield the dealkylated amine and the corresponding aldehyde.
Table 2: Mechanistic Pathways in Nitrosative Dealkylation
| Acidity | Predominant Mechanism | Key Intermediates | Products | Reference |
| High | Oxidation by NO⁺ | Amine radical cation, Iminium ion | Dealkylated amine, Aldehyde | rsc.org |
| Low | N-Nitrosation followed by elimination | N-Nitrosoammonium ion | Dealkylated amine, Aldehyde | rsc.org |
These mechanistic insights are crucial for understanding the potential metabolic fate and chemical transformations of this compound in environments where nitrosating agents are present.
Reactivity of the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of reductive transformations, providing access to a range of nitrogen-containing functionalities.
Reductive Transformations to Amino and Other Nitrogen-Containing Functionalities
The reduction of the nitro group in this compound to a primary amino group is a key transformation that would yield N¹-(2-Ethylhexyl)benzene-1,2-diamine. This reaction is of significant interest as o-phenylenediamines are important precursors for the synthesis of benzimidazoles and other heterocyclic compounds. wikipedia.org
A wide variety of reducing agents and catalytic systems can be employed for the reduction of aromatic nitro compounds. wikipedia.orgcommonorganicchemistry.com The choice of reagent can allow for chemoselective reduction, which is particularly important when other reducible functional groups are present in the molecule.
Table 3: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Product Functionality | Reference |
| H₂, Pd/C | Catalytic hydrogenation | Amine | commonorganicchemistry.com |
| H₂, Raney Nickel | Catalytic hydrogenation | Amine | commonorganicchemistry.com |
| Fe, Acidic Media | Metal/acid reduction | Amine | commonorganicchemistry.com |
| SnCl₂ | Metal salt reduction | Amine | commonorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Sulfite reduction | Amine | wikipedia.org |
| Sodium Borohydride (NaBH₄) with a catalyst | Hydride reduction | Amine | nih.gov |
The reduction of 2-nitroaniline to o-phenylenediamine (B120857) is a well-established industrial process, often utilizing catalytic hydrogenation. nih.gov Similar conditions would be applicable to the reduction of this compound. The resulting N-substituted o-phenylenediamine would be a valuable building block for further synthetic elaborations.
By carefully selecting the reducing agent and reaction conditions, it is also possible to achieve partial reduction of the nitro group to intermediate oxidation states, such as nitroso or hydroxylamino functionalities. wikipedia.org
Electron-Withdrawing Effects on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in this compound is governed by the electronic interplay of its two substituents: the N-(2-ethylhexyl)amino group and the nitro group. The nitro group (NO₂) is a powerful electron-withdrawing group. Through both inductive and resonance effects, it significantly reduces the electron density of the aromatic ring. This deactivation makes the ring less susceptible to attack by electrophiles compared to unsubstituted benzene.
Conversely, the secondary amine group (-NH-CH₂-...) is an activating group. The lone pair of electrons on the nitrogen atom can be donated into the aromatic π-system through resonance, increasing the electron density of the ring. This electron-donating effect is most pronounced at the ortho and para positions relative to the amine.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such reactions on a substituted benzene ring is dictated by the directing effects of the existing substituents.
In this compound, the substituents steer incoming electrophiles to specific positions:
N-(2-Ethylhexyl)amino group : As an activating group, it is an ortho, para-director.
Nitro group : As a deactivating group, it is a meta-director.
The positions on the ring are numbered starting from the carbon bearing the amino group as C1. Therefore, the nitro group is at C2. The directing effects of the two groups are summarized below:
The amino group directs incoming electrophiles to positions 2 (already occupied), 4, and 6.
The nitro group directs incoming electrophiles to positions 4 and 6 (relative to itself, these are meta positions).
Both groups thus reinforce the directing of incoming electrophiles to positions 4 and 6. The major product of an electrophilic substitution reaction would be determined by a combination of these electronic effects and steric hindrance from the bulky 2-ethylhexyl group. Given the steric bulk near position 6, electrophilic attack is most likely favored at the C4 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orglibretexts.orgyoutube.com While specific documented examples for this compound are not prevalent in readily accessible literature, the expected major products can be predicted based on these principles.
Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Electrophile (E+) | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | N-(2-Ethylhexyl)-2,4-dinitroaniline |
| Bromination | Br₂ / FeBr₃ | Br⁺ | 4-Bromo-N-(2-ethylhexyl)-2-nitroaniline |
| Chlorination | Cl₂ / AlCl₃ | Cl⁺ | 4-Chloro-N-(2-ethylhexyl)-2-nitroaniline |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(N-(2-Ethylhexyl)amino)-3-nitrobenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 1-(4-(N-(2-Ethylhexyl)amino)-3-nitrophenyl)ethan-1-one |
Note: Friedel-Crafts reactions are often unsuccessful on strongly deactivated rings like those containing a nitro group.
Coordination Chemistry and Metal Complex Formation
The presence of nitrogen and oxygen atoms with lone pairs makes this compound a potential ligand for forming coordination complexes with metal ions.
This compound as a Ligand in Organometallic Systems
This compound can function as a chelating or bridging ligand in organometallic systems. Coordination can occur through the nitrogen atom of the amino group and one of the oxygen atoms of the nitro group. This would form a stable five-membered chelate ring with a central metal atom. The ability of nitroanilines and their derivatives to form stable metal complexes is well-documented. ijpsr.comisca.in
Alternatively, this compound can be chemically modified, for instance, by condensation with an aldehyde or ketone to form a Schiff base. These Schiff base ligands, which contain an imine (C=N) group, are highly versatile in coordination chemistry, forming stable complexes with a wide range of transition metals. isca.inresearchgate.net The resulting complexes often exhibit interesting electronic, magnetic, and catalytic properties. For example, Schiff bases derived from various amines and aldehydes have been used to synthesize complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). ijpsr.comnih.govmdpi.com
Synthesis and Characterization of Novel Metal Complexes
The synthesis of metal complexes with ligands similar to this compound typically involves reacting the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol. isca.innih.gov The reaction mixture is often refluxed to ensure completion. The resulting solid complex can then be isolated by filtration and purified.
Characterization of these new complexes is performed using a suite of analytical techniques to determine their structure and properties.
Interactive Table: Common Techniques for Characterizing Metal Complexes
| Analytical Technique | Information Obtained | Typical Findings for Nitroaniline-type Complexes |
| FT-IR Spectroscopy | Identifies functional groups and confirms coordination. | A shift in the N-H and N-O stretching frequencies upon complexation. The appearance of new bands in the low-frequency region (e.g., 400-600 cm⁻¹) corresponding to Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds. isca.inmdpi.com |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex. | Shows absorption bands corresponding to ligand-to-metal or metal-to-ligand charge transfer, as well as d-d transitions for transition metal complexes, which are indicative of the complex's geometry. nih.govmdpi.com |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex. | Confirms the stoichiometry of the ligand-to-metal ratio in the complex. researchgate.netnih.gov |
| Magnetic Susceptibility | Measures the magnetic moment of the complex. | Helps to determine the geometry of the complex (e.g., octahedral vs. tetrahedral) and the oxidation state of the metal ion. nih.gov |
| Thermogravimetric Analysis (TGA) | Studies the thermal stability of the complex. | Determines the decomposition pattern and can identify the presence of coordinated or solvated water molecules. nih.gov |
Spectroscopic Characterization and Advanced Analytical Methodologies
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the structural details of N-(2-Ethylhexyl)-2-nitroaniline.
Assignment of Characteristic Functional Group Frequencies
The infrared spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. The nitro (NO₂) group, a key feature of the molecule, gives rise to two prominent, strong stretching vibrations. spectroscopyonline.com The asymmetric and symmetric stretching of the N-O bonds in the nitro group typically appear at approximately 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com The presence of an N-H bond associated with the secondary amine is confirmed by a stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are also observed, typically above 3000 cm⁻¹.
The FTIR spectrum of the related compound, 2-nitroaniline (B44862), has been studied in detail, providing a basis for understanding the vibrational modes of this compound. For 2-nitroaniline, experimental and theoretical studies have assigned various vibrational modes, including those for the NH₂, NO₂, and aromatic ring structures. nih.govresearchgate.net For instance, in 2-nitroaniline, the asymmetric and symmetric NO₂ stretching vibrations are key identifiers. researchgate.net The effects of substituents on the vibrational frequencies of aniline (B41778) derivatives have also been investigated, which is relevant for understanding the influence of the 2-ethylhexyl group. nih.gov
Interactive Data Table: Characteristic FTIR Frequencies for this compound and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Amine) | Stretching | 3300-3500 | spectroscopyonline.com |
| C-H (Aromatic) | Stretching | >3000 | rsc.org |
| C-H (Aliphatic) | Stretching | 2850-2960 | rsc.org |
| N=O (Nitro) | Asymmetric Stretching | ~1550 | spectroscopyonline.com |
| N=O (Nitro) | Symmetric Stretching | ~1350 | spectroscopyonline.com |
| C=C (Aromatic) | Stretching | 1450-1600 | rsc.org |
| C-N | Stretching | 1250-1350 | biointerfaceresearch.com |
| NO₂ | Scissoring | ~850 | spectroscopyonline.com |
Analysis of Molecular Structure and Conformation
Vibrational spectroscopy, in conjunction with computational methods like Density Functional Theory (DFT), allows for a detailed analysis of the molecular structure and conformation of this compound. biointerfaceresearch.comresearchgate.net The conformation of the molecule is determined by the rotational freedom around several bonds, including the C-N bond of the amine and the various C-C bonds within the 2-ethylhexyl group. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy, Fluorescence Spectroscopy)
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of this compound.
Elucidation of Electronic Transitions and Chromophoric Properties
The UV-Vis absorption spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* electronic transitions within the molecule. libretexts.org The chromophore responsible for the absorption in the visible region is the 2-nitroaniline moiety. The presence of the nitro group and the amine group on the benzene (B151609) ring leads to a conjugated system, which results in absorption at longer wavelengths. libretexts.org The spectrum of the parent compound, 2-nitroaniline, shows absorption in the UV-visible range, and the N-alkylation to form this compound is expected to cause a shift in the absorption maximum (λmax). wikipedia.org The specific λmax and the intensity of absorption are key parameters obtained from the UV-Vis spectrum. libretexts.org
Investigation of Solvent Effects on Photophysical Behavior
The photophysical properties of this compound, such as its absorption and fluorescence spectra, can be influenced by the polarity of the solvent. sciencepublishinggroup.com Solvatochromism, the change in the color of a substance with a change in solvent polarity, is often observed in molecules with significant charge transfer character in their excited state. sciencepublishinggroup.com In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will exhibit a bathochromic (red) shift in their absorption spectrum. sciencepublishinggroup.com Conversely, a hypsochromic (blue) shift may be observed in nonpolar solvents. sciencepublishinggroup.com The study of solvent effects provides valuable information about the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule. sciencepublishinggroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework of the molecule. nih.gov
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The aromatic protons will appear as distinct signals in the downfield region of the spectrum, with their chemical shifts and coupling patterns revealing their positions on the benzene ring. The protons of the 2-ethylhexyl group will appear in the upfield region, with their multiplicities indicating the number of adjacent protons. The N-H proton of the secondary amine will typically appear as a broad signal.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating amino group. The carbons of the 2-ethylhexyl group will have characteristic chemical shifts in the aliphatic region of the spectrum.
Interactive Data Table: Representative NMR Data for N-alkyl-2-nitroaniline Derivatives
| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (ppm) | Reference |
| ¹H | Aromatic | 6.5 - 8.2 | scispace.com |
| ¹H | N-H | Variable, often broad | scispace.com |
| ¹H | CH₂ (next to N) | ~3.0 - 3.5 | scispace.com |
| ¹H | CH₂ (alkyl chain) | ~1.2 - 1.7 | rsc.org |
| ¹H | CH₃ (alkyl chain) | ~0.8 - 1.0 | rsc.org |
| ¹³C | Aromatic (C-NO₂) | ~145 - 150 | chemicalbook.com |
| ¹³C | Aromatic (C-NH) | ~140 - 145 | chemicalbook.com |
| ¹³C | Aromatic (other) | ~115 - 135 | rsc.orgrsc.org |
| ¹³C | CH₂ (next to N) | ~40 - 50 | rsc.org |
| ¹³C | Aliphatic (other) | ~10 - 40 | rsc.org |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 250 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 250. The fragmentation of this molecular ion would likely proceed through several characteristic pathways, based on the fragmentation of related compounds like nitroaromatics and N-alkyl anilines. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) as ·NO₂ (loss of 46 amu) or as ·NO followed by loss of CO. nist.gov For N-alkyl anilines, a primary fragmentation pathway is the alpha-cleavage of the alkyl chain, leading to the formation of a stable iminium cation.
For this compound, the following fragmentation patterns can be anticipated:
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 250 | [C₁₄H₂₂N₂O₂]⁺˙ | Molecular Ion |
| 204 | [C₁₄H₂₂N]⁺˙ | Loss of ·NO₂ |
| 135 | [C₇H₇N₂O₂]⁺ | Cleavage of the ethylhexyl side chain |
| 120 | [C₆H₄N₂O₂]⁺˙ | Loss of the 2-ethylhexyl radical |
| 92 | [C₆H₆N]⁺ | Loss of NO₂ and the alkyl chain, followed by rearrangement |
Note: This table represents plausible fragmentation pathways and the actual mass spectrum may show additional or different fragments.
Chromatographic and Hyphenated Analytical Techniques
Chromatographic methods are indispensable for the separation and quantification of this compound from complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (GC-MS and HPLC-MS), are the most common techniques employed for the analysis of nitroaromatic compounds. cdc.govseparationmethods.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC is well-suited for the analysis of volatile and thermally stable compounds. For nitroanilines, the use of an inert system, including the injection liner and column, is crucial to prevent degradation and ensure good peak shape. chromforum.org A common setup would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). rsc.org Temperature programming would be necessary to ensure the elution of this compound in a reasonable time frame. The mass spectrometer detector provides both high sensitivity and structural information for confident identification.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For nitroaromatic compounds, reversed-phase HPLC is frequently used. nih.govsielc.commtc-usa.com A typical HPLC method for this compound would employ a C18 or a phenyl-based stationary phase. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. sielc.commtc-usa.com Detection is commonly achieved using a UV detector, as nitroaromatic compounds exhibit strong absorbance in the UV region. Coupling HPLC with a mass spectrometer (HPLC-MS) offers enhanced selectivity and sensitivity, providing both retention time and mass-to-charge ratio data for unambiguous identification.
| Technique | Typical Column | Mobile Phase/Carrier Gas | Detector |
| GC | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometer (MS) |
| HPLC | C18 or Phenyl | Acetonitrile/Water or Methanol/Water | UV or Mass Spectrometer (MS) |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely utilized for optimizing molecular geometries and calculating a range of properties that offer a deeper understanding of the molecule's behavior.
Optimization of Molecular Geometry and Electronic Structure
The initial step in the computational analysis of N-(2-Ethylhexyl)-2-nitroaniline involves the optimization of its molecular geometry. This process calculates the lowest energy arrangement of the atoms in the molecule, providing a stable three-dimensional structure. Methods like the Hartree-Fock (HF) and DFT, often with basis sets such as 6-31G(d,p), are employed to achieve this. mdpi.comresearchgate.netscispace.com The geometry optimization procedure iteratively adjusts atomic positions to minimize the total energy of the molecule. mdpi.comarxiv.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orglibretexts.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. For similar nitroaniline compounds, the HOMO is often localized on the aniline (B41778) part, while the LUMO is concentrated around the nitro group, indicating a potential for intramolecular charge transfer upon excitation. thaiscience.inforesearchgate.net The HOMO-LUMO gap for related nitroanilines has been calculated to be in the range of 3.8 to 4.6 eV. thaiscience.info
Below is a table summarizing typical frontier molecular orbital energies for a related nitroaniline compound:
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.7 |
| Energy Gap (ΔE) | 3.8 |
Note: The values presented are illustrative for a related nitroaniline and may differ for this compound.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. wisc.edu This analysis is crucial for understanding hyperconjugative interactions and charge delocalization, which are departures from an idealized Lewis structure. wikipedia.orgrsc.org
NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals, providing insights into the stability arising from electron delocalization. researchgate.net For molecules containing nitro and amino groups, NBO analysis can reveal the extent of electron delocalization from the amino group to the nitro group through the aromatic ring, which significantly impacts the molecule's electronic properties.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map displays different potential values on the electron density surface using a color scale. chemrxiv.org
Typically, regions of negative potential (often colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netthaiscience.info In nitroanilines, the oxygen atoms of the nitro group generally exhibit the most negative potential, making them sites for electrophilic interaction. researchgate.netthaiscience.info Conversely, the hydrogen atoms of the amino group often show a positive potential. researchgate.net The MEP surface provides a comprehensive picture of the molecule's charge landscape, which is essential for understanding its intermolecular interactions. nih.gov
Computational Prediction of Vibrational Spectra
Computational methods can predict the vibrational spectra (infrared and Raman) of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These calculated spectra are often in good agreement with experimental data and aid in the assignment of vibrational modes to specific atomic motions within the molecule. For related molecules, studies have shown that DFT calculations can accurately predict the vibrational frequencies associated with functional groups like C=O, C-H, and N-H bonds. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. mdpi.comrsc.orgresearchgate.net It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of electronic transitions. researchgate.netchemrxiv.org
TD-DFT calculations on this compound can predict its UV-Vis absorption spectrum by identifying the transitions between molecular orbitals. researchgate.net These calculations can determine the oscillator strengths of these transitions, which relate to the intensity of the absorption peaks. The analysis of the orbitals involved in the electronic transitions, often from a HOMO to a LUMO, can characterize the nature of the excitation, such as a π→π* or a charge-transfer transition. researchgate.net This information is fundamental for understanding the photophysical properties of the compound. mdpi.com
Theoretical Studies of Nonlinear Optical (NLO) Properties
Organic molecules with a significant donor-π-acceptor (D-π-A) character, such as this compound, are of great interest for their potential applications in nonlinear optics (NLO). nih.gov Computational methods are crucial for predicting and understanding the NLO response of these materials. nih.govjhuapl.edu
The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is particularly important for second-harmonic generation (SHG), a key NLO phenomenon. rug.nl DFT calculations are widely used to compute these properties. nih.govrug.nl For example, extensive theoretical studies have been performed on p-nitroaniline, which is often used as a benchmark compound in NLO research. rug.nlchemrxiv.orgresearchgate.net
The calculated values of polarizability and hyperpolarizability are highly dependent on the computational method and basis set used. rug.nl The introduction of the 2-ethylhexyl group is expected to influence the hyperpolarizability of the 2-nitroaniline (B44862) framework. Theoretical studies have shown that modifying the donor group can tune the NLO response. scirp.org
| Compound | Property | Calculated Value (a.u.) | Method |
| p-Nitroaniline | Dipole Moment (μ) | ~7.7 D (gas phase) | QM/EFP acs.org |
| p-Nitroaniline | First Hyperpolarizability (β) | Varies significantly with method | DFT, MP2, CCSD rug.nlchemrxiv.org |
| Urea (B33335) | First Hyperpolarizability (β) | Reference value for comparison | Ab initio nih.gov |
This table provides illustrative data for p-nitroaniline and the reference material urea to contextualize the types of properties calculated in NLO studies.
The relationship between molecular structure and NLO properties is a cornerstone of designing efficient NLO materials. nih.govtamu.edustrath.ac.uknjit.edu For D-π-A molecules like this compound, several factors govern the NLO response:
Donor and Acceptor Strength: A strong electron donor (the N-(2-ethylhexyl)amino group) and a strong electron acceptor (the nitro group) lead to a larger NLO response. scirp.org
π-Conjugation: The benzene (B151609) ring acts as a π-bridge, facilitating efficient charge transfer between the donor and acceptor.
Molecular Geometry: The relative orientation of the donor and acceptor groups influences the charge transfer and, consequently, the hyperpolarizability. The ortho-arrangement in 2-nitroaniline derivatives leads to different NLO properties compared to meta or para isomers, a trend that has been computationally explored for nitroaniline isomers. chemrxiv.org
Computational studies allow for systematic modifications of the molecular structure to understand these relationships and optimize the NLO response for specific applications. nih.gov
Computational Modeling of Reaction Mechanisms and Pathways
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. mdpi.com For reactions involving substituted anilines, DFT methods can be used to model reaction pathways and calculate activation energies. mdpi.comnih.gov
For instance, computational studies have been conducted on the oxidative coupling reactions of anilines and the reactions of substituted anilines with radicals. researchgate.netmdpi.com These studies help in understanding the reactivity of the aniline core. In the context of synthesizing this compound, computational modeling could be used to optimize reaction conditions for processes like the N-alkylation of 2-nitroaniline. Furthermore, understanding potential degradation pathways or subsequent reactions of the title compound can be aided by mechanistic modeling. mdpi.com For example, a study on the reaction of 4-methyl aniline with OH radicals used DFT to map the potential energy surface and identify the most favorable reaction pathways. mdpi.com
Materials Science and Engineering Applications of N 2 Ethylhexyl 2 Nitroaniline
Role in Polymer Chemistry and Functional Polymer Synthesis
No specific studies were identified that describe the incorporation of N-(2-Ethylhexyl)-2-nitroaniline as a monomer or building block for specialty polymers. General concepts in polymer science allow for the theoretical inclusion of various functional monomers to tailor polymer properties; however, documented examples for this particular compound are lacking. Similarly, while amine and nitro-containing compounds can, in principle, act as curing agents or property modifiers in polymer systems, no specific research was found detailing the application of this compound for this purpose. Curing agents typically function by creating a cross-linked network within a polymer matrix, enhancing properties like mechanical strength and thermal stability. specialchem.comchimicalombarda.combohrium.comaatbio.commdpi.com
Optoelectronic and Photovoltaic Material Development
The investigation of organic compounds in optoelectronic devices is an active area of research. However, no specific studies were located that detail the use of this compound in dye-sensitized solar cells (DSSCs) or organic photovoltaic (OPV) devices. Research in these areas often focuses on donor-acceptor architectures to facilitate charge separation and transport. semanticscholar.orgresearchgate.netunimi.itmdpi.commdpi.comekb.egnih.govresearchgate.net While the nitroaniline moiety could theoretically act as an acceptor group, specific research on this compound in these applications is not apparent. The development of OPVs involves designing and synthesizing novel polymers and small molecules to improve efficiency and stability. semanticscholar.orgmdpi.com
Intermediate in the Synthesis of Functional Dyes and Pigments
Nitroaniline derivatives are foundational precursors in the synthesis of a wide array of dyes, particularly azo dyes. wikipedia.orgatbuftejoste.com.ngnih.govajchem-a.com The synthesis typically involves the diazotization of the amine group on the nitroaniline, followed by coupling with another aromatic compound. The resulting azo compounds are known for their vibrant colors and are used extensively as dyes and pigments. While 2-nitroaniline (B44862) is a known precursor for such syntheses, specific documentation detailing the use of this compound as an intermediate for commercially significant or academically researched functional dyes and pigments was not found within the scope of this search. The 2-ethylhexyl group would be expected to enhance the solubility of any resulting dye in organic media, a desirable property for certain applications.
Precursor for Agrochemicals (e.g., Herbicides, Fungicides) Research
The molecular structure of this compound serves as a valuable template in the scientific exploration of novel agrochemicals, including herbicides and fungicides. The compound's nitroaniline and ethylhexyl components offer a foundational scaffold that can be chemically altered to produce new substances with specific biological activities and desired physical characteristics.
In the field of herbicide development, research has been conducted on pyrazole (B372694) derivatives, with some demonstrating considerable effectiveness as pre-emergence herbicides against both broadleaf and grass weeds. nih.gov For instance, certain novel N-(2,2,2)-trifluoroethylpyrazole derivatives have shown potential as active herbicidal agents. nih.gov One particular compound from this class, designated 11a, not only displayed superior herbicidal action in greenhouse tests but also outperformed the commercial herbicide metolachlor (B1676510) in field trials when applied to the soil. nih.gov Notably, this compound was found to be safe for crops such as maize and rape. nih.gov
Regarding fungicides, scientific efforts have been directed towards the synthesis of new chemical compounds with strong action against fungal pathogens. Diamide compounds that feature both a pyrazolyl and a polyfluoro-substituted phenyl group have been created and tested, revealing activity against various fungi. nih.gov It has been discovered for the first time that the presence of a para-hexa/heptafluoroisopropylphenyl group is a critical factor for the fungicidal properties of new N-phenyl amide compounds. nih.gov Additionally, derivatives of N-acyl-N-arylalaninates, which share structural similarities with this compound, have been synthesized and evaluated for their antifungal capabilities. mdpi.com These compounds have exhibited moderate efficacy against fungi like B. cinerea, R. solani, and S. sclerotiorum in laboratory settings. mdpi.com The creation of urea (B33335) derivatives has also led to compounds with notable fungicidal effects; for example, 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl) urea has demonstrated the ability to inhibit the growth of S. sclerotiorum, the fungus responsible for white mold, by 90.5% at a concentration of 100 parts per million. researchgate.net
The table below provides a summary of findings from selected research on agrochemicals developed from precursors related to this compound.
Table 1: Research Findings on Agrochemicals
| Compound/Derivative Class | Agrochemical Type | Key Research Finding | Reference |
|---|---|---|---|
| N-(2,2,2)-trifluoroethylpyrazole derivatives | Herbicide | Compound 11a demonstrated superior herbicidal activity in soil applications compared to the commercial herbicide metolachlor, with good safety for maize. nih.gov | nih.gov |
| Diamide compounds with pyrazolyl and polyfluoro-substituted phenyl groups | Fungicide | New compounds that include the para-hexa/heptafluoroisopropylphenyl moiety show fungicidal activity. nih.gov | nih.gov |
| N-acyl-N-arylalaninates | Fungicide | Displayed moderate antifungal activity against B. cinerea, R. solani, and S. sclerotiorum in vitro. mdpi.com | mdpi.com |
Research into Chemical Sensor Development
The distinct electronic and chemical characteristics of nitroaniline compounds, such as this compound, make them and their derivatives promising subjects for research in the field of chemical sensor technology. The creation of sensors for the detection of various chemical substances is a vital area within materials science.
Studies have been undertaken to develop chemical sensors specifically for detecting nitroaniline compounds. One such study detailed a highly sensitive and selective chemical sensor for 2-nitroaniline that utilizes Ce-doped SnO2 nanosheets on a Nafion-modified glassy carbon electrode. sci-hub.mk Another innovative approach employed bio-mineralized tin/bismuth oxide nanoparticles combined with silk fibroins for the electrochemical detection of 2-nitroaniline in water. exaly.com
While the direct application of this compound in the construction of sensors is not extensively documented, the larger family of aniline (B41778) and nitro-aromatic compounds plays a significant role in sensor research. For example, composite films of polyaniline have been successfully used to fabricate sensors for detecting nitrite (B80452) ions in acidic environments. rsc.org These sensors have shown high levels of sensitivity and good reproducibility. rsc.org The advancement of fluorescent nanomaterials, including quantum dots and carbon-based nanomaterials, represents another promising direction for the development of sensors capable of monitoring a range of chemical and biological molecules with high accuracy. nih.gov The operation of these sensors is based on optical phenomena such as fluorescence and absorption. nih.gov
The following table highlights various sensor technologies and their application in the detection of nitroaromatic compounds.
Table 2: Chemical Sensor Research Relevant to Nitroanilines
| Sensor Technology | Target Analyte | Key Research Finding | Reference |
|---|---|---|---|
| Ce-doped SnO2 nanosheets/Nafion-modified glassy carbon electrode | 2-Nitroaniline | A highly sensitive and selective chemical sensor was developed. sci-hub.mk | sci-hub.mk |
| Bio-mineralized tin/bismuth oxide nanoparticles with silk fibroins | 2-Nitroaniline | Proved effective for electrochemical detection in river water samples. exaly.com | exaly.com |
| Polyaniline/sulfanilic acid diazonium salt composite film | Nitrite ions | Exhibited a linear voltammetric response with a low detection limit and demonstrated good reproducibility. rsc.org | rsc.org |
Corrosion Inhibition Studies through Derivatization
The chemical modification, or derivatization, of compounds like this compound is a primary method in the scientific pursuit of effective corrosion inhibitors. Organic compounds, particularly those that contain heteroatoms like nitrogen and oxygen, as well as aromatic structures, are recognized for their ability to protect metals from corrosive degradation. mdpi.com
Amines and their derivatives have been a central focus of studies on corrosion inhibition. Research investigating the prevention of corrosion on mild steel in a chloride-containing environment revealed that 2-ethylhexyl amine was one of the more effective inhibitors at a 0.1 wt% concentration and a temperature of 25 °C. chemicalpapers.com This indicates that the N-(2-Ethylhexyl) part of the this compound molecule could have a beneficial effect on corrosion inhibition. The protective mechanism typically involves the organic molecules attaching to the metal surface, which forms a barrier film that slows down both the anodic and cathodic corrosion reactions. mdpi.com The inclusion of functional groups like the nitro group (-NO2) can also alter the electronic properties of the molecule, thereby improving its ability to adsorb to the surface and inhibit corrosion. mdpi.com
Investigations into a variety of organic compounds have demonstrated that their effectiveness as corrosion inhibitors is influenced by their concentration and the ambient temperature. For instance, the inhibitive power of certain pyrimidinone derivatives on copper in a nitric acid solution was observed to rise with increased concentrations and higher temperatures. nih.gov The adsorption of these inhibitors onto the copper surface was consistent with the Langmuir adsorption isotherm, which suggests the formation of a single-layer protective film. nih.gov Theoretical approaches, such as quantum chemical calculations, are also utilized to probe the connection between the molecular structure of these compounds and their performance as corrosion inhibitors. chimicatechnoacta.ru
The table below summarizes findings from studies on corrosion inhibitors that are structurally analogous to this compound.
Table 3: Corrosion Inhibition Research Findings | Inhibitor/Derivative Class | Metal | Corrosive Medium | Key Research Finding | Reference | | --- | --- | --- | --- | | 2-Ethylhexyl amine | Mild Steel (C15 grade) | 3 wt% NaCl solution | Was among the most effective amines tested at a 0.1 wt% concentration at 25 °C. chemicalpapers.com | chemicalpapers.com | | Pyrimidinone derivatives | Copper | 1.0 M Nitric Acid | Inhibition efficiency improved with higher inhibitor concentration and temperature, with one derivative reaching 89.59% efficiency at 21 × 10−6 M. nih.gov | nih.gov | | Organic compounds with N, O, S heteroatoms | Various metals and alloys | Aqueous solutions | The presence of heteroatoms and aromatic rings enhances efficiency by promoting adsorption onto the metal surface. mdpi.comchimicatechnoacta.ru | mdpi.comchimicatechnoacta.ru | | 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild Steel | 1.0 M HCl | Effectively mitigates corrosion, with adsorption conforming to the Langmuir isotherm model. mdpi.com | mdpi.com |
Environmental Transformation and Degradation Pathways
Abiotic Degradation Mechanisms and Environmental Fate
Abiotic degradation involves non-biological processes such as photolysis and chemical reactions with environmental species. These mechanisms are often the initial steps in the transformation of xenobiotic compounds in aquatic and terrestrial systems.
Photodegradation, the breakdown of compounds by light, is a significant abiotic pathway for many aromatic compounds. For aniline (B41778) derivatives, this process can be influenced by the presence of photosensitizing agents.
Studies on nitroanilines demonstrate their susceptibility to photodegradation, particularly with the use of semiconductor photocatalysts like zinc oxide (ZnO) or titanium dioxide (TiO2). researchgate.netelectronicsandbooks.com For instance, the photodegradation of o-nitroaniline, the core of the title compound, has been studied using ZnO in aqueous solutions under UV irradiation. electronicsandbooks.com The degradation kinetics are dependent on the specific substituents on the aniline ring. electronicsandbooks.com Advanced oxidation processes, such as the solar photo-Fenton process, have also proven effective in degrading p-nitroaniline by destructing the conjugated π-systems of the aromatic ring. nih.gov Such processes generate highly reactive hydroxyl radicals that can initiate the breakdown of the molecule. nih.gov While direct photolysis may occur, the rates are generally slower than catalyzed reactions.
N-(2-Ethylhexyl)-2-nitroaniline is expected to be a relatively stable molecule. The nitro group on the aromatic ring generally enhances stability against chemical and biological oxidation. researchgate.net Functional groups susceptible to environmental hydrolysis are absent in the structure of this compound, suggesting it is not expected to undergo hydrolysis under typical environmental conditions. nih.govyoutube.comnih.gov
However, aromatic amines can react with photochemically produced oxidants in natural waters, such as hydroxyl (•OH) and alkoxy radicals. nih.gov These reactions can be relatively rapid, with half-lives in the order of hours under continuous sunlight. nih.gov The presence of the electron-withdrawing nitro group may slightly slow the rate of these radical reactions compared to aniline itself. nih.gov The primary site of attack would likely be the aromatic ring or the N-alkyl group, leading to hydroxylated or dealkylated products.
Biodegradation Studies and Microbial Metabolism of N-Alkyl Nitroanilines
Biodegradation is a crucial process for the complete removal of organic pollutants from the environment. The degradation of this compound would involve microbial attack on both the nitroaromatic ring and the alkyl side chain.
No specific microbial communities have been identified for the degradation of this compound. However, numerous microorganisms are known to degrade its constituent parts: nitroanilines and branched alkanes.
Nitroaromatic Degraders : Bacteria capable of utilizing nitroaromatic compounds as a source of carbon, nitrogen, and energy are prevalent in contaminated soils. Genera such as Pseudomonas, Rhodococcus, Burkholderia, and Nocardia have been frequently isolated for their ability to degrade nitroanilines and related compounds. nih.govresearchgate.netnih.govcapes.gov.br For example, Pseudomonas sp. can degrade 2-nitrotoluene, initiating the attack with a dioxygenase. nih.gov Rhodococcus species are well-known for their broad catabolic capabilities towards aromatic compounds, including aniline. nih.govnih.gov
Alkane and Branched-Alkane Degraders : The 2-ethylhexyl group, a branched alkane structure, can also be metabolized by various microbes. Bacteria that degrade alkanes are common and include genera like Alcanivorax, Acinetobacter, Flavobacterium, and Sulfitobacter. nih.govasm.org Some Rhodococcus strains are also proficient alkane degraders, highlighting their metabolic versatility. nih.gov The degradation of branched alkanes can be more challenging than linear alkanes, often requiring specific enzymatic machinery. bohrium.comnih.gov
A microbial consortium containing members from these groups would likely be most effective in the complete mineralization of this compound.
The biodegradation of this compound can proceed via several putative pathways based on the metabolism of related N-alkyl nitroanilines. The initial attack could target the nitroaniline moiety or the 2-ethylhexyl side chain.
Pathways for Nitroaniline Moiety:
Aerobic Degradation : Under aerobic conditions, the primary attack is often oxidative. Monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.gov For example, the degradation of 4-nitroaniline (B120555) by a Rhodococcus strain was found to proceed through oxidative hydroxylation to form 4-aminophenol, which was then converted to 1,2,4-benzenetriol (B23740) before ring cleavage. nih.gov A similar pathway for 2-nitroaniline (B44862) would likely involve the formation of catechol, which is a common intermediate in the degradation of many aromatic compounds and is subsequently funneled into the β-ketoadipate pathway. nih.govresearchgate.net
Anaerobic Degradation : In the absence of oxygen, the nitro group is typically reduced sequentially to a nitroso, hydroxylamino, and finally an amino group (-NH2). researchgate.netnih.gov This reductive pathway is often slower and can sometimes lead to the accumulation of potentially carcinogenic intermediates. researchgate.net
Pathways for the 2-Ethylhexyl Moiety: The degradation of the 2-ethylhexyl side chain is expected to follow pathways observed for 2-ethylhexanol, a known metabolite of the plasticizer di-(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.govsigmaaldrich.com
Initial Oxidation : The terminal alcohol group of 2-ethylhexanol is oxidized first to an aldehyde and then to 2-ethylhexanoic acid. nih.gov In the case of this compound, the initial step would likely be an oxidation of the terminal methyl group of the ethyl or butyl branch of the side chain.
Beta-Oxidation : The resulting 2-ethylhexanoic acid can then undergo β-oxidation. However, the branching at the C2 position can hinder this process, making it more recalcitrant than linear fatty acids. nih.gov
Omega-Oxidation : An alternative is ω-oxidation, where the terminal methyl group of the longest chain is oxidized, followed by subsequent β-oxidation. Metabolites such as 2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-5-ketohexanoic acid, and 2-ethyl-1,6-hexanedioic acid have been identified from the metabolism of 2-ethylhexanol in rats, indicating that oxidation can occur at various positions on the alkyl chain. nih.gov
The biodegradability of the 2-ethylhexyl group is influenced by several environmental factors, as demonstrated in studies on DEHP degradation. The branched nature of this alkyl chain is a primary intrinsic factor that reduces its rate of degradation compared to linear alkanes. nih.gov
Temperature : Microbial growth and enzyme activity are highly dependent on temperature. Studies on DEHP-degrading bacteria like Enterobacter spp. and Ochrobactrum anthropi have shown optimal degradation temperatures around 30-35 °C. nih.govnih.gov Lower or higher temperatures can significantly reduce the degradation rate. nih.gov
pH : The pH of the environment affects microbial cell membranes and enzyme function. Optimal pH for the degradation of the 2-ethylhexyl moiety from DEHP is often found to be near neutral to slightly alkaline (pH 6.0 to 8.0). nih.gov For instance, Rhodococcus ruber showed high degradation efficiency between pH 5.0 and 10.0, with an optimum at pH 7.0.
Salinity : High salt concentrations can negatively impact the metabolic activity of many microorganisms. However, some bacteria isolated from marine or saline environments, such as certain Rhodococcus and Ochrobactrum strains, show remarkable tolerance to high salinity and can effectively degrade compounds with a 2-ethylhexyl moiety even in saline conditions. nih.gov
Table 1: Optimal Conditions for Biodegradation by Various Microbial Strains
Persistence and Environmental Mobility in Aquatic and Soil Systems
The environmental fate of a chemical compound is dictated by a combination of its intrinsic properties and the characteristics of the receiving environment. For this compound, a comprehensive understanding of its persistence and mobility in aquatic and soil systems is crucial for assessing its potential environmental impact. While direct experimental data on this compound is limited, its environmental behavior can be inferred from the known properties of its structural components: the 2-nitroaniline moiety and the 2-ethylhexyl group, as well as from data on related N-substituted anilines.
The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Mobility, on the other hand, describes the potential for a chemical to move within and between environmental compartments, such as from soil to groundwater or from water to the atmosphere.
Persistence in Aquatic and Soil Systems
The persistence of this compound is influenced by both biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) degradation pathways.
Biodegradation: The presence of the nitro group on the aniline ring generally increases the resistance of the molecule to biodegradation. Studies on 2-nitroaniline, the core structure of the target compound, indicate that it is not readily biodegradable and can be considered persistent in the environment. The addition of the N-alkyl substituent, in this case, the bulky 2-ethylhexyl group, can further influence biodegradability. While long-chain alkyl groups can sometimes be susceptible to microbial attack, the branched nature of the 2-ethylhexyl group may hinder this process. For some N-alkylated anilines, a primary degradation step involves N-dealkylation, which would lead to the formation of 2-nitroaniline. The subsequent degradation would then depend on the breakdown of the persistent 2-nitroaniline structure. In contrast, 2-ethylhexanol, a component of the substituent, is known to be readily biodegradable. alberta.caarkema.comeuropa.eu
Hydrolysis: Hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH conditions, as the amide linkage is generally stable.
Photolysis: The photolysis of N-nitroanilines has been observed and typically involves the fission of the N-N bond. rsc.org Therefore, sunlight-induced degradation in surface waters could be a potential transformation pathway for this compound.
Table 1: Environmental Fate of Related Compounds
| Compound | Environmental Compartment | Finding | Reference |
| 2-Nitroaniline | General | Considered persistent; not readily biodegradable. | |
| 2-Ethylhexanol | Water | Readily biodegradable. europa.eu | europa.eu |
| 2-Ethylhexanol | Air | Degraded by photochemically produced hydroxyl radicals. alberta.ca | alberta.ca |
| N-methyl-N-nitrosoanilines | Organic Solvents | Primary photochemical process involves N-N fission. rsc.org | rsc.org |
Environmental Mobility in Aquatic and Soil Systems
The mobility of this compound is primarily governed by its water solubility and its tendency to adsorb to soil and sediment particles.
Adsorption to Soil and Sediment: The mobility of organic compounds in soil is often inversely related to their soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong adsorption to soil and sediment, leading to lower mobility. The sorption of anilines to soil is known to be influenced by the organic matter content, with the potential for covalent bond formation with humic substances. mst.dk This strong binding would significantly reduce the mobility of the compound.
Table 2: Soil Sorption Data for a Related Compound
| Compound | log Koc | Interpretation | Reference |
| 2-Ethylhexanol | 1.4 | Minimal adsorption coefficient, indicating high mobility. arkema.com | arkema.com |
Note: This value is for a component of the this compound molecule and does not represent the Koc of the entire compound, which is expected to be significantly higher due to the nitroaniline moiety.
Q & A
Q. What are the established synthetic routes for N-(2-Ethylhexyl)-2-nitroaniline, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via nucleophilic aromatic substitution (NAS) or reductive alkylation. A common approach involves reacting 2-nitroaniline with 2-ethylhexyl halides in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or DMSO. Yields depend on:
Q. Table 1: Representative Synthetic Conditions
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NAS with 2-ethylhexyl bromide | NiCl₂ | DMF | 90 | 78 | |
| Reductive alkylation | Pd/C | Ethanol | 70 | 85 |
Q. What analytical techniques are critical for characterizing this compound purity and structure?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., ethylhexyl chain integration at δ 0.8–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 293.1764 for C₁₄H₂₁N₂O₂⁺) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies nitro (1520–1350 cm⁻¹) and amine (3450 cm⁻¹) stretches .
Advanced Research Questions
Q. How do catalytic systems for reducing the nitro group in this compound compare in efficiency and environmental impact?
Methodological Answer: Catalytic hydrogenation or borohydride-based reduction converts the nitro group to an amine. Key systems:
- Silica-supported Au nanoparticles : Achieve >90% conversion in aqueous media at 25°C but require costly catalysts .
- NaBH₄ with Fe₃O₄ nanoparticles : Offer 85% yield with magnetic recovery, reducing waste .
- Hydrazine hydrate/Pt catalysts : High efficiency (95%) but generate toxic byproducts .
Data Contradiction Analysis :
Conflicting reports on Au nanoparticle stability under basic conditions suggest surface functionalization (e.g., with thiols) improves recyclability but complicates synthesis .
Q. What computational approaches predict the bioactivity of this compound derivatives as quorum sensing (QS) modulators?
Methodological Answer: Molecular docking studies using AutoDock Vina or Schrödinger Suite evaluate binding to LuxR-type receptors:
- Nitro group interactions : Hydrogen bonding with Trp60 and Asp73 residues stabilizes ligand-receptor complexes .
- Ethylhexyl chain role : Hydrophobic interactions enhance membrane permeability, validated via MD simulations .
- Biological validation : MIC assays against Pseudomonas aeruginosa correlate docking scores (ΔG < −7 kcal/mol) with QS inhibition .
Q. How does structural modification of the ethylhexyl chain influence photostability and environmental persistence?
Methodological Answer:
Q. Data-Driven Challenges
Q. How to resolve discrepancies in reported toxicity profiles of this compound?
Methodological Answer:
Q. Research Design Considerations
Q. What experimental controls are essential when studying catalytic reduction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
